2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a piperazine moiety, and a fluorophenoxy group, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable electrophiles.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is incorporated through etherification reactions, where a fluorophenol derivative reacts with an appropriate alkylating agent.
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole rings, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
When compared to similar compounds, 2-((5-(4-(2-(2-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide stands out due to its unique combination of functional groups. Similar compounds include:
- **5-{4-[(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile .
- **5-{4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl}-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
2-[[5-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O3S2/c1-19-14(24)11-27-17-21-20-16(28-17)23-8-6-22(7-9-23)15(25)10-26-13-5-3-2-4-12(13)18/h2-5H,6-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVULDUENFNRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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